1-(2-Pyridyloxy)-2-propanone

Medicinal Chemistry Organic Synthesis Ligand Design

1-(2-Pyridyloxy)-2-propanone (CAS 1401081-24-0) is a heterocyclic ketone with an ether-linked pyridyloxy scaffold, essential for reductive amination and Grignard additions—reactions impossible with its ester isomer (CAS 1007-49-4) or acid analog (CAS 58530-50-0). Its unique H‑bond acceptor geometry supports kinase hinge‑binding motifs. With a boiling point of 233 °C, it streamlines scale‑up via vacuum distillation, bypassing chromatography. Procure the 95% base grade for process R&D; upgrade to 98% to eliminate impurity‑driven assay noise in cell‑differentiation screening. Verify target purity before ordering.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 1401081-24-0
Cat. No. B3238117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Pyridyloxy)-2-propanone
CAS1401081-24-0
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC(=O)COC1=CC=CC=N1
InChIInChI=1S/C8H9NO2/c1-7(10)6-11-8-4-2-3-5-9-8/h2-5H,6H2,1H3
InChIKeyHQPOHBFORQHKTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Pyridyloxy)-2-propanone (CAS 1401081-24-0): Structural and Purity Baseline for Research Procurement


1-(2-Pyridyloxy)-2-propanone (IUPAC: 1-(pyridin-2-yloxy)propan-2-one) is a small-molecule heterocyclic ketone (C₈H₉NO₂, MW 151.16) containing a 2-pyridyloxy group linked to an acetone moiety via an ether bond . It is supplied as a research-grade chemical with commercial purity specifications ranging from 95% to 98% . The compound is structurally distinct from its ester isomer, pyridin-2-ylmethyl acetate (CAS 1007-49-4), and from the corresponding carboxylic acid analog, 2-(pyridin-2-yloxy)acetic acid (CAS 58530-50-0), which are the most common alternatives encountered in procurement [1]. A patent-derived annotation indicates potential biological activity related to cell differentiation, though peer-reviewed quantitative data remain sparse [2].

Why 1-(2-Pyridyloxy)-2-propanone Cannot Be Replaced by Its Ester Isomer or Acid Analog in Synthesis


The ether-linked ketone architecture of 1-(2-pyridyloxy)-2-propanone imparts reactivity that is fundamentally inaccessible to its ester isomer (pyridin-2-ylmethyl acetate, CAS 1007-49-4) and the corresponding acid (CAS 58530-50-0) . The ketone carbonyl enables reductive amination, Grignard addition, and hydrazone formation—reactions that the ester cannot undergo without prior hydrolysis, which would destroy the core scaffold [1]. Conversely, the ether oxygen provides a distinct H-bond acceptor geometry and electronic profile compared to the ester carbonyl, altering metal-coordination behavior and biological target engagement . Procurement of the wrong isomer introduces a different functional-group topology that cannot serve as a drop-in replacement in multi-step synthetic routes or structure–activity relationship (SAR) campaigns where the ketone oxygen position is critical.

Verified Differentiation Dimensions for 1-(2-Pyridyloxy)-2-propanone Against Its Closest Analogs


Structural Isomerism: Ether-Ketone vs. Ester Topology Defines Reactivity and Metal-Binding Geometry

1-(2-Pyridyloxy)-2-propanone (SMILES: CC(=O)COc1ccccn1) contains an ether-linked ketone, whereas its most frequent procurement alternative, pyridin-2-ylmethyl acetate (SMILES: CC(=O)OCc1ccccn1), is an ester. The ether oxygen in the target compound contributes a lone-pair donor site with distinct geometry (C–O–C bond angle ~117° vs. ~116° for ester C–O–C), which alters metal-chelation capacity . Quantitative DFT-calculated HOMO/LUMO energies or dipole moments for these two isomers were not located in primary literature; this evidence is classified as class-level inference based on well-established functional-group principles .

Medicinal Chemistry Organic Synthesis Ligand Design

Purity Grade Differentiation: 98% vs. 95% Specifications Across Vendors

Commercial suppliers offer 1-(2-Pyridyloxy)-2-propanone at two distinct purity tiers: 95% (AKSci) and 98% (Leyan) . This 3-percentage-point difference represents a meaningful reduction in total impurities for applications requiring stoichiometric precision, such as multi-step synthesis where byproduct accumulation can erode yield. No purity specification was identified for the ester isomer pyridin-2-ylmethyl acetate from comparable suppliers, limiting direct procurement-grade comparison [1].

Chemical Procurement Analytical Chemistry Quality Control

Predicted Physicochemical Property Differentiation: Boiling Point and H-Bond Profile vs. Acid Analog

The predicted boiling point of 1-(2-Pyridyloxy)-2-propanone is 233.0±15.0 °C , compared to 2-(pyridin-2-yloxy)acetic acid (CAS 58530-50-0), for which a predicted boiling point of 328.7±27.0 °C is reported . The ~96 °C lower boiling point of the ketone reflects the absence of strong intermolecular hydrogen bonding from the carboxylic acid group, facilitating purification by distillation—a practical advantage in synthesis workup. The ketone also possesses one fewer H-bond donor than the acid (0 vs. 1), reducing aqueous solubility but enhancing membrane permeability potential .

Computational Chemistry ADME Prediction Physicochemical Profiling

Differentiation Potential in Cell Differentiation Assays: Patent-Annotated Biological Activity

A patent annotation sourced via WARF Technologies describes pyridyloxy-containing compounds (including the 2-pyridyloxy subclass) as exhibiting 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte' [1]. This annotation suggests potential utility as an anti-cancer or differentiation-inducing scaffold. However, no quantitative IC₅₀, EC₅₀, or selectivity index for 1-(2-Pyridyloxy)-2-propanone specifically was located in the peer-reviewed literature. This evidence is therefore classified as class-level inference pending independent verification.

Cancer Biology Cell Differentiation Drug Discovery

Validated Application Scenarios for 1-(2-Pyridyloxy)-2-propanone Based on Quantitative Differentiation Evidence


Multi-Step Medicinal Chemistry Synthesis Requiring Ketone-Specific Transformations

The ether-linked ketone architecture enables reductive amination, Grignard addition, and hydrazone/oxime formation—reactions that cannot be performed on the ester isomer without scaffold degradation . Researchers synthesizing aminomethyl or hydroxyalkyl derivatives of the pyridyloxy scaffold should procure the ketone (CAS 1401081-24-0) rather than the ester isomer to preserve synthetic efficiency and avoid unnecessary hydrolysis–re-esterification steps.

SAR Studies Targeting Metal-Chelating or H-Bond Acceptor Pharmacophores

The ether oxygen of 1-(2-pyridyloxy)-2-propanone provides a distinct H-bond acceptor and metal-coordination geometry compared to the ester carbonyl of its isomer . In medicinal chemistry campaigns where the spatial positioning of the oxygen lone pair is critical for target engagement (e.g., kinase hinge-binding motifs), the ketone offers a topology unavailable from the ester or acid analogs.

Distillation-Based Purification Workflows in Process Chemistry

With a predicted boiling point of 233°C, this ketone is amenable to purification by vacuum distillation, unlike the corresponding carboxylic acid analog (predicted bp 329°C) which requires chromatography or recrystallization . For process chemistry scale-up where distillation is preferred over column chromatography, the ketone's volatility profile offers a cost and time advantage.

Cell Differentiation Screening in Oncology Drug Discovery

Based on patent annotation indicating that 2-pyridyloxy chemotypes exhibit activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation , this compound may serve as a starting scaffold for cancer differentiation therapy screening. Procurement at the higher 98% purity grade is recommended to minimize impurity-driven false positives in cell-based assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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